2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide
Description
The compound 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide is a benzothiadiazine derivative characterized by a 1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin core substituted with a 5-chloro-2-methylphenyl group and an N-cyclopentylacetamide side chain. Benzothiadiazine derivatives are known for diverse pharmacological and agrochemical applications, including diuretic, antihypertensive, and antifungal activities. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, UV) and crystallographic methods (e.g., SHELX programs for X-ray refinement) .
Properties
IUPAC Name |
2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-10-11-15(22)12-18(14)25-21(27)24(13-20(26)23-16-6-2-3-7-16)17-8-4-5-9-19(17)30(25,28)29/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMARCTVEXWDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide (CAS Number: 2549034-62-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C21H22ClN3O4S
- Molecular Weight : 447.9351 g/mol
- Structure : The compound features a benzothiadiazin core with various substituents that contribute to its biological activity.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Properties
Studies have indicated that compounds similar to this structure may inhibit key signaling pathways involved in cancer progression. For instance, derivatives of benzothiadiazine have shown efficacy in targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancers .
Antioxidant Activity
The antioxidant properties of benzothiadiazine derivatives have been evaluated using the DPPH radical scavenging method. Compounds with similar structures exhibited significant radical scavenging abilities, suggesting that this compound may also possess antioxidant activity .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the benzothiadiazine moiety may demonstrate antimicrobial effects. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Example Synthesis Pathway:
- Starting Materials : 5-chloro-2-methylphenol and cyclopentyl acetamide.
- Reagents : Use of acid chlorides and triazine derivatives.
- Conditions : Reflux under inert atmosphere with appropriate solvents.
Case Study Analysis
A notable case study involved the evaluation of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting further investigation into the structure–activity relationship (SAR) of this class of compounds .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S |
| Molecular Weight | 447.9351 g/mol |
| Antioxidant Activity | Significant (DPPH assay results pending) |
| Anticancer Activity | Inhibitory effects on RAS/RAF pathway |
| Antimicrobial Activity | Preliminary positive results |
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study:
In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests a promising role in developing new antimicrobial agents.
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels |
Anticancer Properties
Preliminary studies have shown that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the trioxo group is hypothesized to play a crucial role in this activity.
Case Study:
In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in both early and late apoptotic cells after 48 hours of exposure to concentrations ranging from 5 to 20 µM. The activation of caspase pathways was noted, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s benzothiadiazine core distinguishes it from triazole-based fungicides (e.g., metconazole, triticonazole) and nitrobenzoic acid herbicides (e.g., acifluorfen). Benzothiadiazines are sulfur-nitrogen heterocycles, whereas triazoles are nitrogen-rich systems critical for antifungal activity . The 1λ⁶-sulfur oxidation state in the target compound may enhance electrophilic reactivity compared to non-oxidized sulfur heterocycles.
Substituent Profiles: Chlorinated aromatic groups (e.g., 5-chloro-2-methylphenyl in the target compound vs. 4-chlorophenyl in metconazole) are common in agrochemicals for enhancing lipophilicity and target binding .
Functional Activity :
- Benzothiadiazines are less commonly associated with fungicidal activity compared to triazoles, which target fungal cytochrome P450 enzymes. The target compound’s activity remains speculative without direct evidence.
Preparation Methods
Sulfonamide Cyclization
A derivative of 2-aminobenzenesulfonamide is reacted with a chlorinating agent (e.g., POCl₃) to form the 1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine scaffold. For example:
Oxidative Sulfur Insertion
An alternative method involves oxidizing a thioamide intermediate to introduce the sulfonyl groups:
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Reactants : 3-Mercapto-4H-1,2,4-benzothiadiazine (1.0 eq), H₂O₂ (2.5 eq) in acetic acid
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Yield : 65% after column chromatography (petroleum ether:ethyl acetate = 3:1).
Introduction of the 5-Chloro-2-methylphenyl Group
The chloro-methylphenyl substituent is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Friedel-Crafts Alkylation
Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed coupling is employed:
-
Reactants : Benzothiadiazine boronic ester (1.0 eq), 5-chloro-2-methylbromobenzene (1.1 eq), Pd(PPh₃)₄ (0.05 eq)
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Conditions : DME/H₂O (4:1), K₂CO₃ (2.0 eq), 80°C, 12 hours.
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Yield : 74%.
Attachment of the N-Cyclopentylacetamide Side Chain
The final step involves coupling the cyclopentylamine to the acetic acid derivative via amide bond formation.
Carbodiimide-Mediated Amidation
Mixed Anhydride Method
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Reactants : Acid chloride derivative (1.0 eq), cyclopentylamine (2.0 eq), triethylamine (3.0 eq)
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Conditions : THF, −78°C → room temperature, 6 hours.
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Yield : 76%.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Step | Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Benzothiadiazine Core | Sulfonamide Cyclization | Toluene, POCl₃, 110°C | 72% | 98.5% |
| Chloro-methylphenyl | Suzuki Coupling | DME/H₂O, Pd catalyst | 74% | 99.1% |
| N-Cyclopentylacetamide | EDCl/HOBt | DMF, 24h | 82% | 99.3% |
The EDCl/HOBt-mediated amidation offers the highest yield and purity, while Suzuki coupling provides superior regioselectivity for aromatic substitution.
Optimization Strategies and Industrial Scalability
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Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield.
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Catalyst Recycling : Pd catalysts in Suzuki reactions can be recovered via biphasic systems, reducing costs.
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Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic steps like sulfonylation, minimizing side reactions .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., triethylamine for deprotonation). Multi-step protocols should include purification techniques like column chromatography and recrystallization. Analytical validation via NMR and mass spectrometry is critical to confirm intermediate structures and final purity .
Q. How is the compound’s structural integrity validated post-synthesis?
Methodological Answer: Advanced spectroscopic techniques are employed:
- ¹H/¹³C NMR to confirm proton and carbon environments, particularly for the benzothiadiazine and cyclopentyl moieties.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities and confirm bond geometries .
Q. What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer: Cell-based assays using human cancer lines (e.g., MCF-7, HepG2) are common for cytotoxicity evaluation. Enzyme inhibition studies (e.g., kinase or protease assays) require recombinant proteins and spectrophotometric/fluorometric readouts. Dose-response curves (IC₅₀ calculations) and controls (e.g., DMSO vehicle) are essential to validate specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological potency?
Methodological Answer:
- Substituent variation : Systematically modify the 5-chloro-2-methylphenyl group or cyclopentyl moiety to assess steric/electronic effects.
- Docking simulations : Use software like AutoDock Vina to predict binding interactions with targets (e.g., enzymes in the thiadiazine pathway).
- Pharmacophore mapping : Identify critical functional groups (e.g., trioxo sulfur) for activity via comparative analysis with inactive analogs .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies include:
- Orthogonal assays : Validate results using independent methods (e.g., Western blotting alongside enzyme assays).
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS criteria for cytotoxicity.
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing those with rigorous controls and statistical power .
Q. What computational approaches predict metabolic stability and degradation pathways?
Methodological Answer:
Q. How can target identification be pursued for this compound’s mechanism of action?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify genes whose loss abolishes activity.
- Phosphoproteomics : Analyze changes in phosphorylation states post-treatment to map signaling pathways .
Q. What strategies address poor aqueous solubility in preclinical testing?
Methodological Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
- Nanocarriers : Use liposomes or polymeric nanoparticles to improve bioavailability.
- Co-solvent systems : Optimize DMSO/PEG-400/saline mixtures for in vivo dosing .
Methodological Notes for Experimental Design
- Data reproducibility : Replicate experiments ≥3 times with independent batches. Use ANOVA or Student’s t-test (with Bonferroni correction) for statistical rigor .
- Negative controls : Include analogs with inert substituents (e.g., methyl→hydrogen) to confirm activity specificity.
- Ethical compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
